![molecular formula C17H19N3O2 B2403346 6-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one CAS No. 922974-95-6](/img/structure/B2403346.png)
6-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, also known as MPP, is a pyridazinone derivative that has been widely studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Scientific Research Applications
Synthesis and Biological Activities
- Synthetic Approaches : Research has explored microwave-assisted synthesis techniques for producing pyridine derivatives, including structures related to the compound , highlighting their potential for diverse biological activities and applications in pharmaceutical agents. This synthesis approach is noted for its efficiency and high yields, underlining the importance of pyridine derivatives in medicinal chemistry (Ashok et al., 2006).
- Antimicrobial and Antitumor Activities : Another study focused on synthesizing novel pyridazin-3-one derivatives, indicating their utility in creating fused azines with potential antimicrobial and antitumor applications. These derivatives were synthesized through reactions involving acetic anhydride, showing excellent yields and underscoring the compound's relevance in developing new therapeutic agents (Ibrahim & Behbehani, 2014).
- Herbicidal and Bleaching Activities : A study on the synthesis of 4-(3-Trifluoromethylphenyl)pyridazine derivatives, including those structurally related to the compound , demonstrated significant herbicidal and bleaching activities. These findings reveal the compound's potential use in agricultural applications, providing a basis for the development of new herbicides (Xu et al., 2008).
Chemical Transformations and Applications
- Chemoselective Esterification : Research has identified (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters as efficient and selective coupling agents for the esterification of carboxylic acids, including those related to the compound . This chemoselective esterification process offers valuable insights into synthetic strategies for pharmaceutical compound development (Won et al., 2007).
properties
IUPAC Name |
6-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-6-14(7-5-13)15-8-9-16(21)20(18-15)12-17(22)19-10-2-3-11-19/h4-9H,2-3,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKAKBJAPVZKMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.